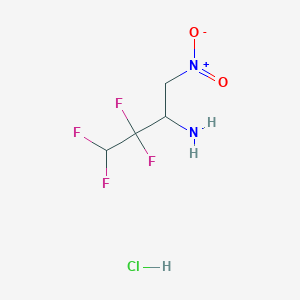
2-Amino-3,3,4,4-tetrafluoro-1-nitrobutane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3,3,4,4-tetrafluoro-1-nitrobutane hydrochloride is a fluorinated organic compound with significant interest in various scientific fields due to its unique chemical properties. The presence of both amino and nitro functional groups, along with multiple fluorine atoms, makes it a versatile compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,3,4,4-tetrafluoro-1-nitrobutane hydrochloride typically involves multi-step organic reactions. One common method includes the nitration of a fluorinated butane derivative followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3,3,4,4-tetrafluoro-1-nitrobutane hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine, altering the compound’s reactivity.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitrogen oxides.
Reduction: Conversion to 2-Amino-3,3,4,4-tetrafluoro-1-aminobutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-3,3,4,4-tetrafluoro-1-nitrobutane hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules due to its unique functional groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-3,3,4,4-tetrafluoro-1-nitrobutane hydrochloride involves its interaction with molecular targets through its amino and nitro groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in research and industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3,3,4,4-tetrafluoro-1-nitrobutene
- 2-Amino-3,3,4,4-tetrafluoro-1-nitrobutane
Uniqueness
2-Amino-3,3,4,4-tetrafluoro-1-nitrobutane hydrochloride stands out due to its specific combination of functional groups and fluorine atoms, which confer unique chemical properties
Propiedades
Fórmula molecular |
C4H7ClF4N2O2 |
|---|---|
Peso molecular |
226.56 g/mol |
Nombre IUPAC |
3,3,4,4-tetrafluoro-1-nitrobutan-2-amine;hydrochloride |
InChI |
InChI=1S/C4H6F4N2O2.ClH/c5-3(6)4(7,8)2(9)1-10(11)12;/h2-3H,1,9H2;1H |
Clave InChI |
XLLOZRHXYKMXQT-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(F)F)(F)F)N)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


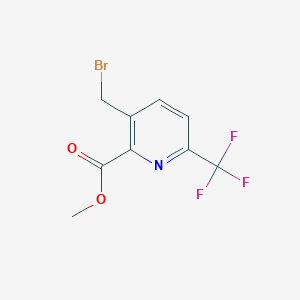
![5-[(5-Chloro-2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12446261.png)
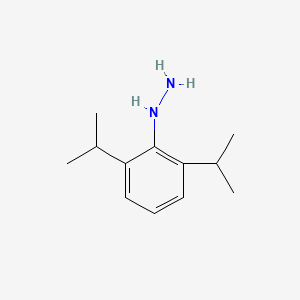

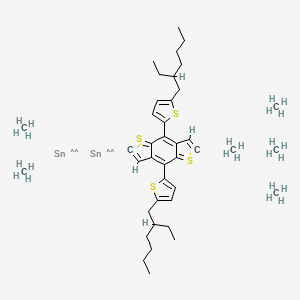
![benzyl N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]carbamate](/img/structure/B12446278.png)
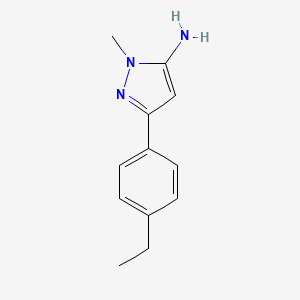

![(1R,2S)-2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B12446290.png)
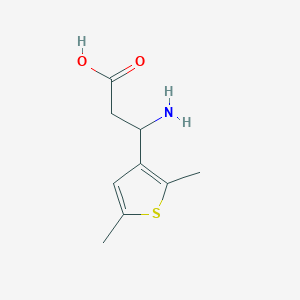
![2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethanol](/img/structure/B12446306.png)
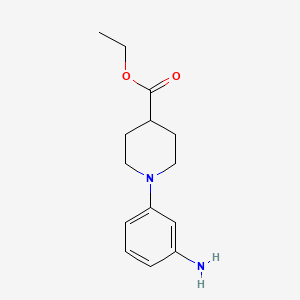
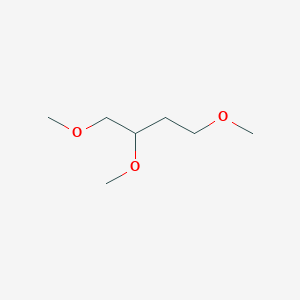
![5-(2-Methoxyphenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione](/img/structure/B12446314.png)
